molecular formula C13H20ClN B2410759 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1557971-16-0

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2410759
CAS No.: 1557971-16-0
M. Wt: 225.76
InChI Key: MLIWJGXJXJDWTO-UHFFFAOYSA-N
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Description

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound belonging to the class of hydrogenated benzazepines. Benzazepines are biologically important heterocyclic systems, often used in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWJGXJXJDWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(CCCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(4-Propylphenyl)ethanol

The alcohol precursor is treated with phosphorus tribromide (PBr₃) under anhydrous conditions:
$$
\text{2-(4-Propylphenyl)ethanol} + \text{PBr}3 \rightarrow \text{2-(4-Propylphenyl)ethyl bromide} + \text{H}3\text{PO}_3
$$
Conditions :

  • Solvent-free reaction at 20–30°C for 1–3 hours.
  • Purity of the bromide phase: ≥90% (by HPLC).

Purification Strategies

  • Liquid-Liquid Extraction : Biphasic separation using water and toluene removes residual phosphorous acids.
  • Azeotropic Distillation : Reduces water content to ≤0.15% for subsequent reactions.

Alkylation and Amine Formation

Reaction with 1-Amino-2-Propanol

The bromide intermediate undergoes nucleophilic substitution with 1-amino-2-propanol:
$$
\text{2-(4-Propylphenyl)ethyl bromide} + \text{1-amino-2-propanol} \rightarrow \text{1-[2-(4-propylphenyl)ethylamino]propan-2-ol}
$$
Conditions :

  • Solvent: Toluene or cyclohexane.
  • Temperature: 75–85°C for 2–4 hours.
  • Yield: ~85% (extrapolated from chloro analogue data).

Byproduct Mitigation

  • Aqueous Extraction : Removes unreacted 1-amino-2-propanol and water-soluble impurities.
  • Azeotropic Drying : Ensures anhydrous conditions for subsequent chlorination.

Cyclization to Form the Benzazepine Core

Thionyl Chloride-Mediated Chlorination

The secondary amine is treated with thionyl chloride (SOCl₂) to form a chloroammonium intermediate:
$$
\text{1-[2-(4-propylphenyl)ethylamino]propan-2-ol} + \text{SOCl}_2 \rightarrow \text{[2-(4-propylphenyl)ethyl]-(2-chloropropyl)ammonium chloride}
$$
Conditions :

  • Catalyst: N,N-Dimethylacetamide (DMA).
  • Solvent: Toluene at reflux (110–120°C).

Aluminum Chloride (AlCl₃)-Catalyzed Cyclization

Friedel-Crafts alkylation facilitates ring closure:
$$
\text{[2-(4-propylphenyl)ethyl]-(2-chloropropyl)ammonium chloride} \xrightarrow{\text{AlCl}_3} \text{8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine}
$$
Conditions :

  • Temperature: 125–130°C.
  • Yield: ~40% (crude, based on chloro analogue data).

Hydrochloride Salt Formation and Purification

Salt Crystallization

The free base is treated with hydrochloric acid (HCl) gas in ethyl acetate:
$$
\text{8-Propyl-2-benzazepine} + \text{HCl} \rightarrow \text{8-propyl-2-benzazepine hydrochloride}
$$
Conditions :

  • Solvent: Ethyl acetate with 0.2–1% water.
  • Crystallization: Cooled to −5–10°C for 12–24 hours.

Enantiomeric Resolution

  • Chiral HPLC : Achieves ≥99% enantiomeric excess (ee) for (R)-enantiomer.
  • Recrystallization : Ethyl acetate/cyclohexane system yields hemihydrate crystals with ≥98.5% purity.

Comparative Analysis of Synthetic Routes

Step Method A (AlCl₃ Cyclization) Method B (MsOH Cyclization)
Cyclization Catalyst AlCl₃ Methanesulfonic Acid (MsOH)
Temperature 125–130°C 25–30°C
Yield (Crude) 35–40% 75–85%
Purity (HPLC) ≥98% 99.0–99.5%
Byproducts Isomeric impurities Minimal (<0.5%)

Key Observations :

  • Method B (MsOH) offers superior yields and purity but requires costlier reagents.
  • Method A (AlCl₃) is scalable but necessitates rigorous temperature control.

Industrial-Scale Optimization

Solvent and Volume Efficiency

  • Volume Efficiency : 5.68 L per kg of starting material (optimized for chloro analogues).
  • Solvent Recovery : Cyclohexane and toluene are recycled via distillation, reducing waste.

Chemical Reactions Analysis

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may act as a sodium channel blocker or an inhibitor of certain enzymes, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be compared with other benzazepine derivatives such as:

These compounds share a similar benzazepine core structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Biological Activity

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound classified under hydrogenated benzazepines, which are notable for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H20ClN
  • Molecular Weight : 225.76 g/mol
  • CAS Number : 1557971-16-0

Structural Characteristics

The structure of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine features a fused bicyclic system that is characteristic of benzazepines. This structural framework allows for various substitutions that can significantly affect its biological activity.

Pharmacological Properties

Research indicates that compounds within the benzazepine class exhibit a range of pharmacological activities:

  • Neuroactive Effects : Similar benzazepines have been studied for their interactions with neurotransmitter receptors (dopamine and serotonin), suggesting potential applications in treating neurological disorders such as psychosis and Parkinson’s disease .
  • Antibacterial and Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess antibacterial and anti-inflammatory properties.
  • Cardiovascular Applications : The compound is being explored for its potential use in treating cardiovascular diseases due to its ability to modulate vascular functions.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its effects may be mediated through modulation of dopaminergic and serotonergic pathways, similar to other benzazepines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related benzazepines:

Comparative Analysis

Compound NameBiological ActivityTherapeutic Applications
TolazolineVasodilatorHypertension
TolvaptanV2 receptor antagonistHyponatremia
IvabradineHeart rate reductionHeart failure
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepineAntibacterial & Anti-inflammatoryCardiovascular diseases

This table highlights how 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine compares with other known compounds in terms of biological activity and therapeutic applications.

Q & A

Q. Table 1: Key Reaction Parameters for Benzazepine Synthesis

ParameterTypical RangeImpact on Yield/Purity
Temperature60–80°C (reflux)Higher temps risk side reactions
SolventTHF, DCM, or EtOAcPolarity affects reaction rate
CatalystPd/C or PtO₂ for hydrogenationReduces nitro/alkene groups
PurificationColumn chromatography (SiO₂)Removes unreacted propyl agents

Basic Question: What analytical techniques are recommended for validating the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • HPLC-UV/ELSD : To quantify purity (≥98%) and detect organic impurities. Reference standards (e.g., EP/USP pharmacopeia guidelines for benazepril hydrochloride) recommend reversed-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzazepine backbone and propyl substitution pattern. Compare chemical shifts to structurally similar compounds (e.g., 3,3,5,5-tetramethyl derivatives) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) and fragmentation patterns.

Q. Table 2: Analytical Method Validation Parameters

TechniqueDetection LimitKey Peaks/Features
HPLC-UV (254 nm)0.1%Retention time: 8–12 min
¹H NMR (400 MHz)1–5 mol%δ 1.2–1.5 ppm (propyl CH₃)
HRMS (ESI+)0.01 ppmm/z calculated for C₁₄H₂₁N·HCl

Advanced Question: How can computational modeling guide experimental design for studying reactivity or pharmacological activity?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways, transition states, and regioselectivity. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects, catalyst efficiency) . Molecular docking studies can also predict binding affinities to biological targets (e.g., neurotransmitter receptors), leveraging structural analogs like NIH 8310, a benzazepine derivative with documented CNS activity .

Advanced Question: What methodologies assess the impact of polymorphic forms on physicochemical properties?

Methodological Answer:
Polymorph screening involves:

  • XRPD : To identify crystalline forms and unit cell parameters.
  • DSC/TGA : Analyze thermal stability and melting points.
  • Solvent-Mediated Recrystallization : Test solvents (e.g., ethanol, acetone) under varying temperatures to isolate metastable forms. For instance, polymorphs of 8-chloro-1-methyl-2-benzazepine hydrochloride showed divergent solubility profiles, impacting bioavailability .

Advanced Question: How should researchers address contradictions in pharmacological activity data between this compound and its analogs?

Methodological Answer:
Systematically compare substituent effects using structure-activity relationship (SAR) studies. For example, NIH 8377 (allyl-substituted benzazepine) exhibits differing receptor selectivity compared to propyl derivatives. Employ in vitro assays (e.g., radioligand binding for dopamine/serotonin receptors) and in silico simulations to isolate the role of the propyl group. Contradictions may arise from variations in lipophilicity or steric hindrance, necessitating multivariate statistical analysis .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Follow MedChemExpress guidelines for benzazepine derivatives:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can AI-driven tools like COMSOL Multiphysics enhance process scalability?

Methodological Answer:
AI models integrated with COMSOL simulate reactor dynamics (e.g., heat/mass transfer) to predict batch-to-continuous process scalability. For example, membrane separation parameters (e.g., pore size, pressure gradients) can be optimized using CRDC subclass RDF2050104 frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.